molecular formula C11H20N2O3 B12944719 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid CAS No. 88193-34-4

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid

Cat. No.: B12944719
CAS No.: 88193-34-4
M. Wt: 228.29 g/mol
InChI Key: IUMSGXVPHNYFMV-UHFFFAOYSA-N
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Description

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring substituted with a methyl group and a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid typically involves the cyclization of acyclic precursors. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This reaction leads to the formation of imidazolidin-2-ones, which can then be further functionalized to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process typically requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imidazolidinone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the imidazolidinone ring.

Scientific Research Applications

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antihypertensive agents.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of blood pressure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives, such as:

  • 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
  • 1-(2,2-dimethoxyethyl)urea derivatives

Uniqueness

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of the heptanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a compound of interest due to its potential biological activities, particularly as a modulator of G-protein coupled receptors (GPCRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound acts primarily as an agonist or partial agonist of GPR43 (also known as FFA2R), a GPCR that plays a significant role in metabolic processes. GPR43 is activated by short-chain fatty acids (SCFAs) and is implicated in the regulation of glucose metabolism, lipid metabolism, and inflammation. Activation of GPR43 has been linked to beneficial effects in conditions such as Type 2 diabetes mellitus (T2DM), dyslipidemia, and obesity .

Key Mechanisms:

  • GPR43 Activation : The compound enhances the activity of GPR43, which is expressed in adipocytes and pancreatic beta-cells. This activation can lead to improved insulin sensitivity and glucose tolerance .
  • Lipid Metabolism : By modulating GPR43, the compound may influence lipid profiles, reducing triglyceride levels and improving cholesterol balance .
  • Anti-inflammatory Effects : The activation of GPR43 is associated with anti-inflammatory responses, which can be beneficial in metabolic disorders characterized by chronic inflammation .

Biological Activity and Therapeutic Implications

Research indicates that this compound shows promise in treating various metabolic disorders. Its biological activity can be summarized as follows:

Biological Activity Implication
GPR43 Agonism Potential treatment for T2DM and associated metabolic disorders
Lipid Regulation May reduce dyslipidemia and improve cardiovascular health
Anti-inflammatory Action Could alleviate inflammation in metabolic syndromes

Case Studies

Several studies have investigated the effects of compounds similar to this compound on metabolic health:

  • Study on SCFAs and Insulin Sensitivity :
    • A study demonstrated that SCFAs like acetate and propionate enhance insulin sensitivity through GPR43 signaling pathways. This suggests that compounds activating GPR43 could yield similar benefits .
  • Effects on Lipid Profiles :
    • Research indicated that GPR43 activation leads to decreased plasma triglycerides and improved HDL cholesterol levels in rodent models. This aligns with the expected outcomes for this compound .
  • Inflammation Reduction :
    • In a model of obesity-induced inflammation, compounds acting on GPR43 were shown to reduce pro-inflammatory cytokines, highlighting their therapeutic potential in managing obesity-related complications .

Properties

CAS No.

88193-34-4

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid

InChI

InChI=1S/C11H20N2O3/c1-8-9(13-11(16)12-8)6-4-2-3-5-7-10(14)15/h8-9H,2-7H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

IUMSGXVPHNYFMV-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCCC(=O)O

Origin of Product

United States

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